(S)-2-Methoxypropan-1-amine hydrochloride
CAS No.: 907544-43-8
Cat. No.: VC2862294
Molecular Formula: C4H12ClNO
Molecular Weight: 125.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907544-43-8 |
|---|---|
| Molecular Formula | C4H12ClNO |
| Molecular Weight | 125.6 g/mol |
| IUPAC Name | (2S)-2-methoxypropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |
| Standard InChI Key | HDXPVDSGCDOOFU-WCCKRBBISA-N |
| Isomeric SMILES | C[C@@H](CN)OC.Cl |
| SMILES | CC(CN)OC.Cl |
| Canonical SMILES | CC(CN)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
(S)-2-Methoxypropan-1-amine hydrochloride is a chiral amine salt with the molecular formula C4H11NO·HCl. It has a molecular weight of 125.60 g/mol and is characterized by its specific S-configuration at the C2 position . The compound is identified by CAS Registry Number 907544-43-8, which distinguishes it from its R-enantiomer (CAS: 907545-98-6) .
Structural Representation
The compound consists of a propane backbone with an amine group (-NH2) at the C1 position and a methoxy group (-OCH3) at the C2 position, with the S-stereochemistry defining the spatial arrangement of these functional groups. The hydrochloride salt form is created through protonation of the amine group with hydrochloric acid, enhancing stability and solubility properties for research and synthetic applications.
| Structural Parameter | Information |
|---|---|
| Molecular Formula | C4H11NO·HCl |
| Molecular Weight | 125.60 g/mol |
| InChIKey | HDXPVDSGCDOOFU-WCCKRBBISA-N |
| InChI | InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |
| Stereochemistry | (S)-configuration |
Physical and Chemical Properties
Physical Properties
(S)-2-Methoxypropan-1-amine hydrochloride typically appears as a white powder under standard conditions . Its physical state is solid at room temperature, and it requires specific storage conditions to maintain stability and purity. The compound exhibits specific optical activity due to its chiral nature, with a reported optical rotation of α25 = -38.7° when measured in 0.1M acetic acid solution .
Spectroscopic Data
Limited spectroscopic data is available from the search results, but comparative analysis with the R-enantiomer suggests similar spectroscopic properties with opposite optical rotation values. For related compounds in this chemical family, proton NMR spectroscopy typically shows characteristic signals for the methyl group, methoxy group, and the methylene protons adjacent to the amine functionality .
Synthesis and Preparation Methods
Conversion to Value-Added Products
One significant synthetic application involves the conversion of (S)-2-Methoxypropan-1-amine (the free base) to (S)-2-amino-1-propanol (L-alaninol) . This reaction proceeds via the hydrochloride salt, demonstrating the compound's utility as a synthetic intermediate:
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The reaction involves treating (S)-1-methoxy-2-propylamine (another name for the free base form) with at least 2 equivalents of 30-40% hydrochloric acid
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This mixture is either heated in an autoclave at temperatures above 80°C under pressure (3-45 bar) for 1-12 hours, or heated at reflux for 30-60 hours at atmospheric pressure
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The water is then distilled off, yielding (S)-2-aminopropan-1-ol hydrochloride as a viscous oil-like liquid
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Further treatment with inorganic bases liberates the free (S)-2-amino-1-propanol
This synthetic pathway highlights the compound's role as a key intermediate in producing valuable chiral building blocks for pharmaceutical applications.
Applications in Research and Industry
Pharmaceutical Intermediates
(S)-2-Methoxypropan-1-amine hydrochloride serves as a crucial chiral intermediate in the synthesis of pharmaceutical compounds. Its primary application appears to be in the production of (S)-2-amino-1-propanol (L-alaninol), which is an important building block for various pharmaceutical active ingredients, most notably the antibiotic Levofloxacin . The stereochemical purity of this intermediate directly influences the efficacy and safety profile of the final pharmaceutical products.
Research Applications
In scientific research, this compound is utilized primarily for experimental studies . Its well-defined stereochemistry makes it valuable for:
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Asymmetric synthesis development
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Chiral auxiliary applications
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Structure-activity relationship studies
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Development of enantioselective catalysts
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Medicinal chemistry research
The compound's high enantiomeric purity (reported as >99% in some synthetic procedures) makes it particularly valuable for research requiring precise stereochemical control .
| Quality Parameter | Typical Specification |
|---|---|
| Purity | ≥99% |
| Optical Rotation | α25 = -38.7° (0.1M acetic acid) |
| Appearance | White powder |
| Storage Condition | 2-8°C |
| Form | Lyophilized powder |
Researchers should verify these specifications when sourcing this compound to ensure suitability for their specific applications.
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